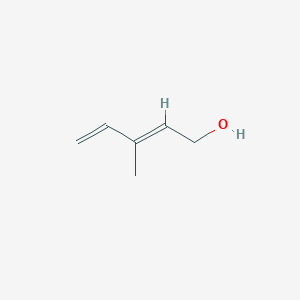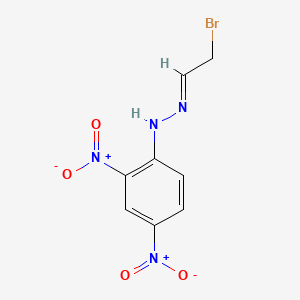
Bromoacetaldehyde 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromoacetaldehyde 2,4-dinitrophenylhydrazone is a chemical compound derived from the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the broader class of 2,4-dinitrophenylhydrazones, which are commonly used in analytical chemistry for the identification and quantification of carbonyl compounds such as aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromoacetaldehyde 2,4-dinitrophenylhydrazone typically involves the reaction of bromoacetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which is indicated by the appearance of a yellow or orange precipitate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization from an appropriate solvent .
化学反応の分析
Types of Reactions
Bromoacetaldehyde 2,4-dinitrophenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the bromoacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
Bromoacetaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用機序
The mechanism of action of bromoacetaldehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of bromoacetaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is a nucleophilic addition followed by an elimination reaction, resulting in the formation of a stable hydrazone product. The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being analyzed .
類似化合物との比較
Similar Compounds
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Benzaldehyde 2,4-dinitrophenylhydrazone
- Glutaraldehyde 2,4-dinitrophenylhydrazone
Uniqueness
Bromoacetaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other 2,4-dinitrophenylhydrazones. This makes it particularly useful in specific analytical and synthetic applications where the bromine atom can participate in further chemical transformations .
特性
CAS番号 |
5321-78-8 |
|---|---|
分子式 |
C8H7BrN4O4 |
分子量 |
303.07 g/mol |
IUPAC名 |
N-[(E)-2-bromoethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C8H7BrN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2/b10-4+ |
InChIキー |
LSVYYDFLTYWRTA-ONNFQVAWSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CBr |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


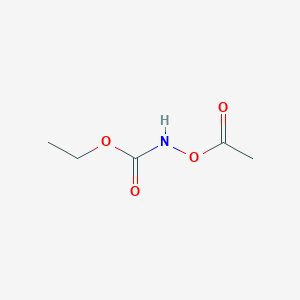
![5-(hydroxymethyl)-8-methyl-3-(phenylsulfonyl)-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B14746331.png)
![4-Oxatricyclo[3.2.1.0~3,6~]octane](/img/structure/B14746332.png)
![N-[2-[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B14746337.png)
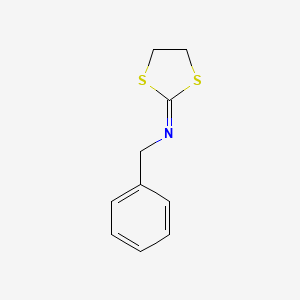
![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
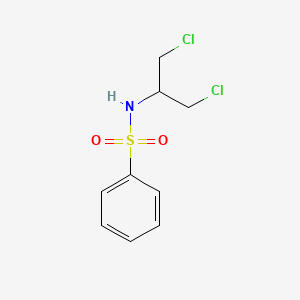
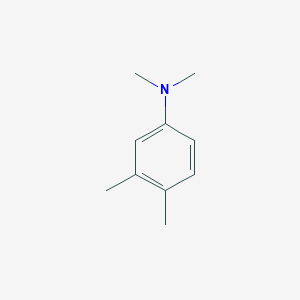
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
![4-[2-[4-Hydroxy-3-(hydroxymethyl)phenyl]propan-2-yl]-2-(hydroxymethyl)phenol](/img/structure/B14746377.png)
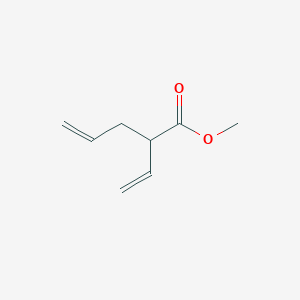
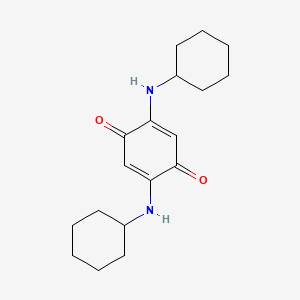
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
